6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione

Vue d'ensemble

Description

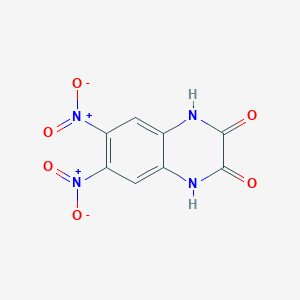

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) is a quinoxaline derivative . It is a well-established antagonist of the ionotropic glutamate receptor GluA2 . It has a molecular formula of C8H4N4O6 .

Synthesis Analysis

DNQX was synthesized in a combined experimental/theoretical investigation . The acid dissociation of the compound was studied, and its two acidic constants were determined by UV-vis spectroscopy .Molecular Structure Analysis

The molecular structure of DNQX is characterized by a quinoxaline core, which is a type of heterocyclic compound . The compound has a molecular weight of 252.14 g/mol . The InChI string and Canonical SMILES for DNQX areInChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) and C1=C2C(=CC(=C1N+[O-])N+[O-])NC(=O)C(=O)N2, respectively . Chemical Reactions Analysis

The acid dissociation of DNQX was investigated, and its two acidic constants were determined . This suggests that DNQX can undergo acid-base reactions.Physical And Chemical Properties Analysis

DNQX is a solid at room temperature with a melting point of 360°C . It has a molecular weight of 252.14 g/mol .Applications De Recherche Scientifique

Human Exposome

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Neuroprotective Properties

Studies suggest that 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) has potential neuroprotective properties. It acts as a competitive non-NMDA glutamate receptor antagonist, meaning it competes with the neurotransmitter glutamate for binding sites on these receptors.

Pharmacological Effects

Quinoxalines, a class of N-heterocyclic compounds which include 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Therapeutic Uses

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Infectious Diseases Treatment

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers .

Green Chemistry

Researchers have a prime focus on green chemistry and cost-effective methods while developing synthetic routes for quinoxaline and its derivatives .

Mécanisme D'action

Action Environment

The action, efficacy, and stability of DNQX can be influenced by various environmental factors. It is known that DNQX is part of the human exposome, suggesting that its action can be influenced by factors such as exposure levels, route of administration, and individual physiological differences .

Propriétés

IUPAC Name |

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIMCIPOAXUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178476 | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

CAS RN |

2379-57-9 | |

| Record name | DNQX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FG 9041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG-9041 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-9041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the acidity of DNQX influence its interaction with the GluA2 receptor?

A1: Research indicates that DNQX primarily exists in an anionic form (DNQXA1) at physiological pH []. This anionic form demonstrates stronger binding affinity to the GluA2 receptor compared to its neutral counterpart. Molecular dynamics studies suggest that the negatively charged amidic oxygens in DNQXA1 form favorable interactions with the positively charged Arg845 residue within the GluA2 binding pocket, contributing to its enhanced binding [].

Q2: What computational methods have been employed to study the interaction of DNQX with the GluA2 receptor?

A2: Researchers have utilized molecular dynamics simulations to investigate the binding mode and interactions between DNQX and the GluA2 receptor []. These simulations provide insights into the dynamic behavior of the ligand-receptor complex and can help rationalize the observed binding affinities. Additionally, various computational methods, including density functional theory (DFT) using B3LYP, M06-2X, ωB97XD, and CBS-QB3, have been employed to estimate the pKa values of DNQX, aiding in understanding its ionization state at physiological pH [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)

![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B373849.png)

![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanenitrile](/img/structure/B373851.png)

![N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B373855.png)

![{5-Chloro-2-[(2-fluorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373858.png)

![ethyl 11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylate](/img/structure/B373859.png)

![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)